4-(1H-1,2,4-Triazol-1-yl)benzaldehyde
Overview
Description
“4-(1H-1,2,4-Triazol-1-yl)benzaldehyde” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms .
Synthesis Analysis
The synthesis of “4-(1H-1,2,4-Triazol-1-yl)benzaldehyde” and its derivatives has been reported in several studies . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of “4-(1H-1,2,4-Triazol-1-yl)benzaldehyde” and its derivatives has been confirmed by various spectroscopic techniques such as NMR and MS analysis .Scientific Research Applications
Anticancer Agent Development
4-(1H-1,2,4-Triazol-1-yl)benzaldehyde: has been utilized in the synthesis of benzoic acid hybrids, which exhibit potent inhibitory activities against cancer cell lines such as MCF-7 and HCT-116 . These compounds have shown promise due to their selective cytotoxicity, sparing normal cells while targeting cancerous ones. This selective action makes them potential candidates for anticancer drug development, offering a strategic approach to cancer therapy with reduced side effects.
Alzheimer’s Disease Research
The triazole ring system, a key feature of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde , is known for its myriad of biological activities. It has been reported that derivatives of this compound can interact with acetylcholinesterase, an enzyme relevant for Alzheimer’s disease treatment . By inhibiting this enzyme, the derivatives could potentially counteract neurodegeneration, providing a new avenue for therapeutic options in Alzheimer’s disease management.
Agrochemical Applications
Derivatives of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde have been explored as agrochemicals, particularly as root growth stimulants . These compounds can influence the levels of endogenous hormones like IAA, ABA, and GA3, which play crucial roles in root development. Their application in agriculture could lead to enhanced crop yields and improved plant health.
Antimicrobial and Antifungal Agents
The triazole core of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde is a common feature in several commercial antimicrobial and antifungal agents . Its derivatives have been synthesized and evaluated for their efficacy against various pathogens, offering potential for the development of new therapeutic fungicides and viricides.
Material Science
In material science, the unique structural properties of triazole derivatives make them suitable for various applications, including the development of new materials with specific desired properties . The ability of these compounds to form hydrogen bonds and dipole interactions can be harnessed to create materials with novel features.
Future Directions
The future directions for research on “4-(1H-1,2,4-Triazol-1-yl)benzaldehyde” could include further exploration of its potential applications, particularly in the field of medicinal chemistry. The results from one study indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
properties
IUPAC Name |
4-(1,2,4-triazol-1-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-5-8-1-3-9(4-2-8)12-7-10-6-11-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEJNWMWDIXPAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380121 | |
Record name | 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-1,2,4-Triazol-1-yl)benzaldehyde | |
CAS RN |
27996-86-7 | |
Record name | 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-1,2,4-triazol-1-yl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde in the development of new anti-tuberculosis drugs?
A: 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde serves as a crucial building block for synthesizing novel compounds with potential antimycobacterial activity. Researchers are exploring its use in creating hydrazone derivatives [, ]. These derivatives are being investigated for their ability to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
Q2: How effective were the synthesized hydrazone derivatives of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde against Mycobacterium tuberculosis in the study?
A: While the study demonstrated that some hydrazone derivatives, particularly the methylsulfonyl-substituted derivative, exhibited notable antimycobacterial activity, none reached the efficacy levels of established anti-tuberculosis drugs such as isoniazid, rifampin, ethambutol, and ciprofloxacin []. This highlights the need for further research and structural modifications to enhance their potency.
Q3: What analytical techniques were employed to characterize the synthesized hydrazone derivatives?
A: The researchers utilized a combination of spectroscopic techniques to confirm the structures of the synthesized hydrazone derivatives. These techniques included Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance (1H-NMR), and mass spectrometry [, ]. These methods provide complementary information about the functional groups, proton environments, and molecular weight of the compounds, respectively.
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